3-(Propan-2-yloxy)pyridin-4-amine
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Overview
Description
“3-(Propan-2-yloxy)pyridin-4-amine” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is considered a promising agricultural compound due to its outstanding activity and unique mode of action .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been explored in various studies . In one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, the compound is part of a larger group of pyrimidinamine derivatives that have been studied for their fungicidal activity .Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 60-65 degrees Celsius . Its molecular weight is 152.2 .Scientific Research Applications
Amide Bond Formation
A key application involves the formation of amide bonds using T3P and pyridine, which is crucial for synthesizing key intermediates in pharmaceuticals, such as glucokinase activators. This method is noted for its low epimerization, high yield, and practicality for coupling racemization-prone substrates, presenting a significant advantage in the synthesis of sensitive compounds (Dunetz, Xiang, Baldwin, & Ringling, 2011).
Synthesis of Schiff Base Complexes
Research includes the synthesis and characterization of Schiff base complexes involving derivatives of pyridin-amine compounds. These complexes, particularly with zinc(II), exhibit unique coordination chemistry, which is valuable for understanding metal-ligand interactions and could lead to developments in catalysis, magnetic materials, and bioactive compounds (Rezaeivala, 2017).
Coordination Chemistry with Zinc(II)
Further studies focus on the coordination chemistry of unsymmetrical tripodal amines containing pyridine arms with zinc(II). These investigations provide insights into how arm length and donor atom types influence the formation and structure of mononuclear complexes. Such research is fundamental for designing metal-organic frameworks (MOFs) and understanding metal coordination in biological systems (Keypour, Shayesteh, Rezaeivala, Dhers, & Sayın, 2018).
Investigations into Ligand Field Tuning
The effect of ligand field tuning on the single-molecule magnet (SMM) behavior of alkoxide-bridged Dysprosium dimers has been studied, providing a pathway to manipulate magnetic properties for potential applications in quantum computing and information storage. This research underscores the importance of subtle ligand modifications on the magnetic behaviors of coordination compounds (Peng, Mereacre, Baniodeh, Lan, Schlageter, Kostakis, & Powell, 2016).
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Future Directions
The increasing evolution of pesticide resistance has led to a growing interest in pyrimidinamine derivatives, including "3-(Propan-2-yloxy)pyridin-4-amine" . These compounds are considered promising for the development of new agrochemicals . Future research will likely continue to explore the synthesis, characterization, and activity of these compounds .
Properties
IUPAC Name |
3-propan-2-yloxypyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)11-8-5-10-4-3-7(8)9/h3-6H,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECODDZYPZZGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CN=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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